molecular formula C16H13N5O2 B7543288 Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone

Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone

Cat. No. B7543288
M. Wt: 307.31 g/mol
InChI Key: ARWXBHVCIGIABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone, also known as POM, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the activity of the proteasome. The proteasome is a large protein complex that plays a critical role in the regulation of cellular processes, including the degradation of misfolded or damaged proteins, the control of cell cycle progression, and the modulation of immune responses. As such, the development of POM has led to significant advances in our understanding of the mechanisms underlying these processes, as well as the identification of potential new targets for therapeutic intervention.

Mechanism of Action

Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone works by selectively inhibiting the activity of the proteasome, which leads to the accumulation of misfolded or damaged proteins within the cell. This accumulation can trigger a variety of cellular responses, including the induction of apoptosis and the activation of the immune system. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the concentration of the compound, the duration of exposure, and the specific cellular context. In general, this compound has been shown to induce apoptosis in a variety of cell types, including cancer cells, by disrupting the normal balance of protein turnover within the cell. Additionally, this compound has been shown to activate the immune system by promoting the presentation of antigens to immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone in scientific research is its high selectivity for the proteasome, which allows for the specific targeting of this protein complex without affecting other cellular processes. Additionally, this compound has been extensively characterized in vitro and in vivo, which has led to a detailed understanding of its mechanism of action and potential therapeutic applications. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer to cells or animals at high concentrations.

Future Directions

There are a number of potential future directions for the use of Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone in scientific research. One area of active investigation is the development of new this compound analogs with improved pharmacological properties, such as increased solubility or enhanced selectivity for specific subunits of the proteasome. Additionally, this compound may be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Finally, this compound may be used in the development of new diagnostic or prognostic tools for the detection and monitoring of diseases such as cancer.

Synthesis Methods

The synthesis of Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone typically involves a multi-step process that begins with the preparation of the pyrimidine-2-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with the appropriate amine and the resulting product is subjected to a series of purification steps to yield the final compound. While the synthesis of this compound is relatively complex, it has been optimized to allow for the efficient production of large quantities of the compound for use in scientific research.

Scientific Research Applications

Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has been extensively used in scientific research to study the role of the proteasome in a variety of cellular processes. For example, this compound has been used to investigate the role of the proteasome in the regulation of cell cycle progression, apoptosis, and the immune response. Additionally, this compound has been used to identify new targets for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.

properties

IUPAC Name

phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-16(11-5-2-1-3-6-11)21-9-12(10-21)15-19-14(20-23-15)13-17-7-4-8-18-13/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWXBHVCIGIABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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